molecular formula C22H22FN5O2S B12375579 2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one

2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one

Cat. No.: B12375579
M. Wt: 439.5 g/mol
InChI Key: IYBPZGXQKIARRN-UHFFFAOYSA-N
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Description

2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated pyridine ring, a piperidine moiety, and a thiazolopyridine core. Its intricate molecular architecture makes it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Fluorinated Pyridine Ring:

    Piperidine Moiety Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a piperidine derivative.

    Thiazolopyridine Core Construction: The thiazolopyridine core is formed through cyclization reactions, often involving the condensation of a thioamide with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced at specific sites, such as the pyridine rings, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid or aldehyde, while substitution of the fluorine atom could introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving fluorinated compounds.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorinated pyridine ring can enhance binding affinity and specificity, while the piperidine and thiazolopyridine moieties contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoro-6-(4-(hydroxymethyl)-piperidin-1-yl)pyridin-3-yl)-1H-indol-5-ol: A related compound with a similar fluorinated pyridine ring and piperidine moiety.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives:

Uniqueness

2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one stands out due to its unique combination of a fluorinated pyridine ring, a piperidine moiety, and a thiazolopyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H22FN5O2S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[2-fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one

InChI

InChI=1S/C22H22FN5O2S/c23-20-16(3-4-18(26-20)27-9-5-14(13-29)6-10-27)21-25-17-7-11-28(22(30)19(17)31-21)15-2-1-8-24-12-15/h1-4,8,12,14,29H,5-7,9-11,13H2

InChI Key

IYBPZGXQKIARRN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C2=NC(=C(C=C2)C3=NC4=C(S3)C(=O)N(CC4)C5=CN=CC=C5)F

Origin of Product

United States

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